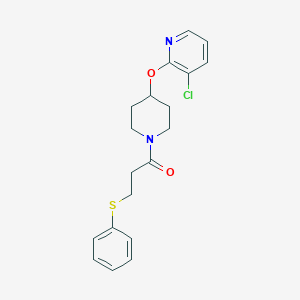

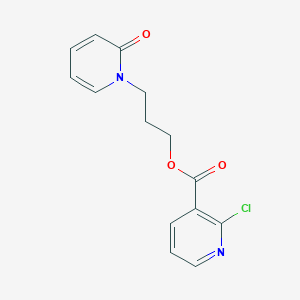

3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate” is a complex organic molecule that contains a pyridine ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While the specific synthesis process for this compound is not available, pyridine derivatives can be synthesized through various methods . For instance, 2-chloropyridine can be produced by the direct reaction of pyridine with chlorine .Scientific Research Applications

Complexation and Reactivity Studies

Research has shown the potential of molecular tweezers, which share functional groups and structural motifs with 3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate, in forming complexes with nucleotide bases through hydrogen bonding and π-stacking interactions. Such studies illuminate the molecule's utility in understanding nucleotide base selectivity and complexation behavior, significantly contributing to supramolecular chemistry (Zimmerman, Wu, & Zeng, 1991).

Catalysis and Synthesis

The molecule's structural analogs have been explored in palladium-catalyzed processes for the selective arylation of sp^3 C-H bonds. These findings demonstrate its relevance in developing new methodologies for the functionalization of organic molecules, potentially aiding in the synthesis of complex molecules with high regioselectivity (Zaitsev, Shabashov, & Daugulis, 2005).

Structural Chemistry

Investigations into crystal structures, such as those of triclopyr, provide valuable insights into molecular interactions and stability, contributing to our understanding of molecular design and engineering. Such research informs the development of materials and drugs by elucidating the relationship between structure and function (Cho, Kim, Jeon, & Kim, 2014).

Ligand Design and Metal Complexes

Studies on ligand behavior, exemplified by reactions forming Re(V)-oxo dihalide complexes, shed light on the coordination chemistry surrounding pyridine derivatives. This research highlights the potential of such molecules in creating novel coordination compounds with specific electronic and geometric configurations, relevant to catalysis, magnetic materials, and therapeutic agents (Wei, Babich, & Zubieta, 2005).

Materials Science

The reactivity of pyridine derivatives under various conditions, leading to the formation of coordination polymers, demonstrates the utility of these molecules in constructing novel materials. Such materials possess unique properties, including electrical conductivity, porosity, and the ability to undergo self-assembly, relevant to applications in sensors, filters, and electronic devices (Ghosh, Savitha, & Bharadwaj, 2004).

Mechanism of Action

Properties

IUPAC Name |

3-(2-oxopyridin-1-yl)propyl 2-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3/c15-13-11(5-3-7-16-13)14(19)20-10-4-9-17-8-2-1-6-12(17)18/h1-3,5-8H,4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHOQHFKEMYVAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCCOC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2872354.png)

![N-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2872356.png)